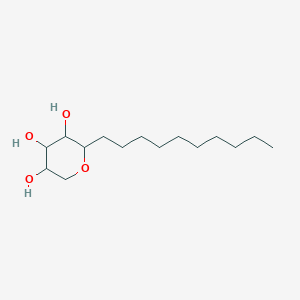![molecular formula C10H17B B14408077 Borane, [(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]- CAS No. 83730-00-1](/img/structure/B14408077.png)
Borane, [(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Borane, [(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[31It is a white sticky solid that is extremely moisture-sensitive and is used in various organic synthesis applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diisopinocampheylborane is typically synthesized through the reaction of borane with pinene derivatives. The reaction is carried out under an inert atmosphere to prevent moisture from affecting the product. The reaction conditions often involve low temperatures and the use of solvents like dichloromethane or tetrahydrofuran (THF) to dissolve the reactants .
Industrial Production Methods
Industrial production of diisopinocampheylborane follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is usually stored under an inert atmosphere in a refrigerator to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Diisopinocampheylborane undergoes various types of chemical reactions, including:
Hydroboration: It reacts with alkenes to form organoboranes.
Oxidation: The organoboranes formed can be oxidized to alcohols.
Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Hydroboration: Typically carried out at room temperature using alkenes and diisopinocampheylborane in an inert solvent like THF.
Oxidation: Commonly performed using hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Substitution: Various reagents can be used depending on the desired product, such as halides for halogenation reactions.
Major Products
Hydroboration: Organoboranes
Oxidation: Alcohols
Substitution: Halogenated compounds and other substituted boranes.
Aplicaciones Científicas De Investigación
Diisopinocampheylborane has numerous applications in scientific research, including:
Organic Synthesis: Used in the synthesis of complex organic molecules, such as nicotine analogs and other bioactive compounds.
Medicinal Chemistry: Employed in the development of pharmaceuticals due to its ability to introduce boron atoms into organic molecules.
Material Science: Utilized in the preparation of boron-containing polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of diisopinocampheylborane involves the addition of the boron atom to unsaturated carbon-carbon bonds, such as alkenes and alkynesThe boron atom in these organoboranes can then undergo further reactions, such as oxidation or substitution, to form various products .
Comparación Con Compuestos Similares
Similar Compounds
- Borane-tetrahydrofuran complex
- Pentaborane
- Diborane
- Methoxydiethylborane
- Diisopinocampheyl chloroborane
Uniqueness
Diisopinocampheylborane is unique due to its high diastereo- and enantioselectivity in hydroboration reactions. This makes it particularly valuable in the synthesis of chiral molecules, which are important in pharmaceuticals and other applications requiring specific stereochemistry .
Propiedades
Número CAS |
83730-00-1 |
|---|---|
Fórmula molecular |
C10H17B |
Peso molecular |
148.06 g/mol |
InChI |
InChI=1S/C10H17B/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5H2,1-3H3/t6-,7+,8-,9-/m0/s1 |
Clave InChI |
JOJBKYUGLWAPQL-KZVJFYERSA-N |
SMILES isomérico |
[B][C@H]1C[C@H]2C[C@@H]([C@@H]1C)C2(C)C |
SMILES canónico |
[B]C1CC2CC(C1C)C2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine](/img/structure/B14407994.png)
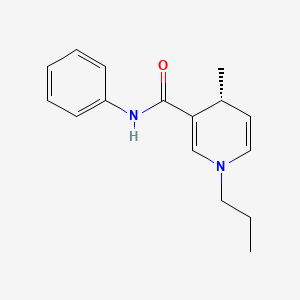
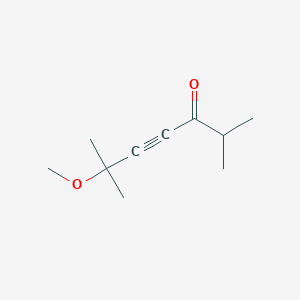
![9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408016.png)
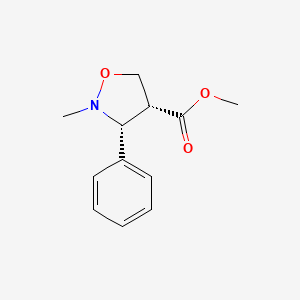
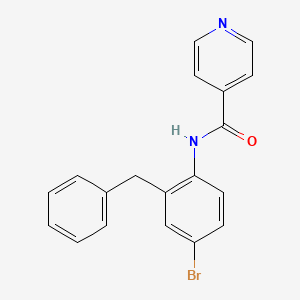
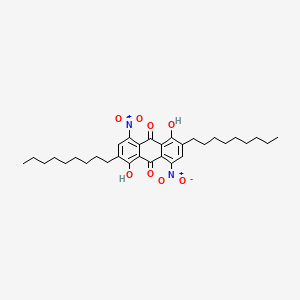
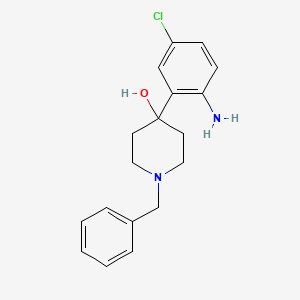
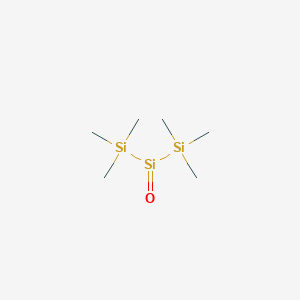

![5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate](/img/structure/B14408059.png)
![Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14408060.png)
